3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride
Description
3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride is a four-membered azetidine ring derivative substituted with a 3,4-difluoro-5-methoxyphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Azetidine’s strained ring system confers unique reactivity and conformational properties compared to larger heterocycles like piperidine or pyrrolidine. The compound’s fluorine and methoxy substituents likely influence electronic effects (e.g., electron withdrawal) and steric interactions, impacting its biological activity and physicochemical behavior .
Properties
IUPAC Name |
3-(3,4-difluoro-5-methoxyphenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-14-9-3-6(7-4-13-5-7)2-8(11)10(9)12;/h2-3,7,13H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQFOTZFJXJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CNC2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The difluoro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylazetidine Derivatives
Key Compounds:
Analysis :
- Electronic Effects : The target compound’s 3,4-difluoro-5-methoxyphenyl group introduces electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating a polarized aromatic system. This contrasts with SY300838’s 2,4-difluoro-3-methylphenyl group, which lacks methoxy substitution but includes a methyl group for steric bulk .
- Applications: While SY300838 is explored in neuropharmacology, the chlorophenoxy derivative in is used in pesticide synthesis, highlighting divergent applications based on substituent chemistry .
Fluorinated Azetidine Derivatives
Key Compounds:
Analysis :
- Ring Strain vs. Stability : Fluorine substitution directly on the azetidine ring (e.g., 3-Fluoroazetidine HCl) increases ring strain and reactivity, whereas the target compound’s fluorine atoms on the phenyl ring minimize strain while retaining electronic effects.
- Pharmacokinetics: Fluorine on the azetidine ring (as in 3,3-Difluoroazetidine HCl) may improve metabolic stability, a feature less pronounced in the target compound due to phenyl substitution .
Amino-Functionalized Azetidines
Key Compounds:
Analysis :
- Trifluoromethyl Effects : SY300840’s trifluoromethyl group introduces strong electron withdrawal and hydrophobicity, differing from the target’s methoxy group, which may favor hydrogen bonding .
Biological Activity
3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique azetidine ring structure substituted with a difluoromethoxyphenyl group. This structural configuration is thought to influence its biological interactions and pharmacological properties.
The precise mechanism of action for 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride is still under investigation. However, related compounds have shown potential in inhibiting key biological pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine have been evaluated for their effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 3-(3,4-Difluoro-5-methoxyphenyl)azetidine | MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis |
| 3-(3,4-Difluoro-5-methoxyphenyl)azetidine | Hs578T (Triple-negative) | 0.033 | Significant antiproliferative activity |
| 3-(3,4-Difluoro-5-methoxyphenyl)azetidine | MDA-MB-231 (Breast Cancer) | 0.620 | Moderate activity |
These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, initial screenings have suggested that 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride may possess antimicrobial activity. The compound's structural characteristics could enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Study on Anticancer Efficacy : A study published in MDPI evaluated the effects of various azetidine derivatives on human breast cancer cell lines. The results showed that compounds with similar structural motifs to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine exhibited IC50 values in the nanomolar range, indicating high potency against cancer cells while maintaining low toxicity in non-cancerous cells .
- Stability Studies : Stability assessments conducted under various pH conditions revealed that related azetidine derivatives maintained significant stability at physiological pH levels (pH 7.4), which is crucial for their potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, including aryl halide functionalization, azetidine ring formation, and subsequent hydrochloride salt preparation. For example, analogous compounds often use chlorination steps (e.g., phosphorus pentachloride for introducing reactive intermediates) and cyclization under alkaline conditions . Yield optimization may involve Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation and respiratory hazards. Work should be conducted in fume hoods or gloveboxes if volatile/toxic byproducts are anticipated. Waste must be segregated into halogenated organic containers and processed by certified facilities to avoid environmental contamination . Pre-experiment risk assessments should include reviewing Safety Data Sheets (SDS) for analogous compounds, as specific toxicity data may be limited .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization relies on combined spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra for aromatic proton environments and fluorine coupling patterns.
- HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H] or [M-Cl]).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity samples .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride in novel reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways, transition states, and intermediates. For instance, reaction path search algorithms (e.g., IRC calculations) can identify plausible mechanisms for nucleophilic substitution at the azetidine ring or methoxy group deprotection. Machine learning tools may further refine predictions by correlating experimental data (e.g., reaction yields) with computational descriptors like Fukui indices or electrostatic potentials .
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted precursors, stereoisomers) or solvent effects. Steps include:
- Repetition under controlled conditions : Standardize solvents, temperatures, and reaction times.
- Advanced purification : Use preparative HPLC or recrystallization to isolate pure fractions.
- Cross-validation : Compare NMR and IR spectra with computational simulations (e.g., Gaussian software) .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying the azetidine ring (e.g., introducing substituents) or the difluoromethoxy phenyl group. Use retrosynthetic analysis to plan feasible routes, such as:
- Azetidine ring functionalization : Introduce alkyl/aryl groups via SN2 reactions.
- Electrophilic aromatic substitution : Add halogens or nitro groups to the phenyl ring for diversification.
- High-throughput screening : Test derivatives against biological targets (e.g., kinase assays) to prioritize candidates .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC tracking : Quantify degradation products over time. Stabilizers like antioxidants or inert atmospheres (argon) may be tested for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
